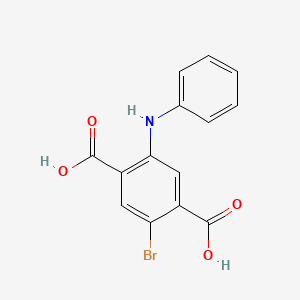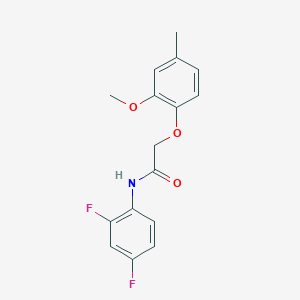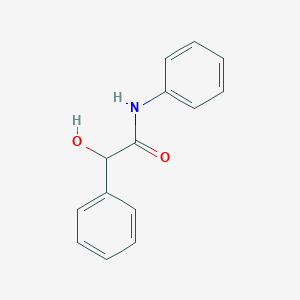
2-Hydroxy-N,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N,2-diphenylacetamide is an organic compound with the molecular formula C14H13NO2. It is known for its unique structural features, which include a hydroxyl group and two phenyl groups attached to an acetamide backbone. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N,2-diphenylacetamide typically involves the reaction of 2-hydroxy-2,2-diphenylacetohydrazide with cyclic ketones and mercaptoalkanoic acids. This reaction is carried out in a one-pot procedure, resulting in the formation of the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-N,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted acetamides, ketones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-N,2-diphenylacetamide has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimycobacterial activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways . The compound’s hydroxyl and phenyl groups play a crucial role in binding to target enzymes, thereby disrupting their normal function .
Comparison with Similar Compounds
N-hydroxy-2,2-diphenylacetamide: Known for its histone deacetylase inhibitory activity.
2-Hydroxy-2,2-diphenylacetohydrazide: Used as a precursor in the synthesis of various derivatives.
2-Hydroxy-N-(4-morpholinyl)-2,2-diphenylacetamide: Another derivative with potential biological activity.
Uniqueness: 2-Hydroxy-N,2-diphenylacetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of a hydroxyl group and two phenyl groups attached to an acetamide backbone makes it a versatile compound in both chemical synthesis and biological research .
Properties
CAS No. |
4410-33-7 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-hydroxy-N,2-diphenylacetamide |
InChI |
InChI=1S/C14H13NO2/c16-13(11-7-3-1-4-8-11)14(17)15-12-9-5-2-6-10-12/h1-10,13,16H,(H,15,17) |
InChI Key |
FJTANQWQWSXWTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



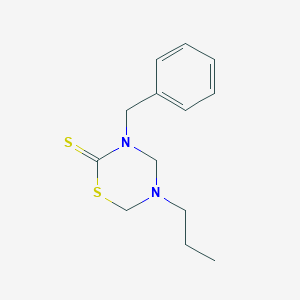
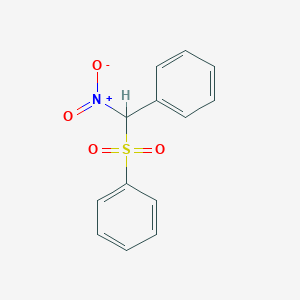
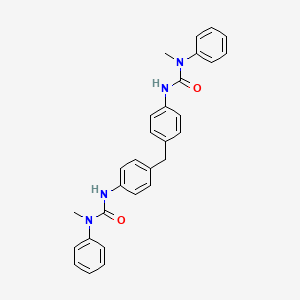

![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
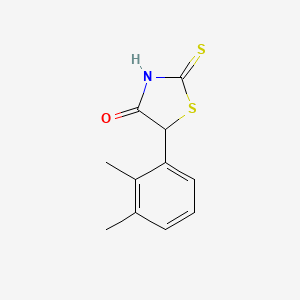
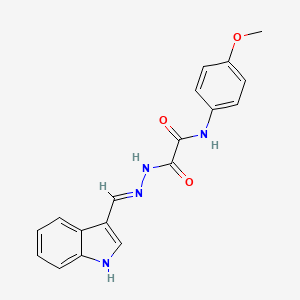
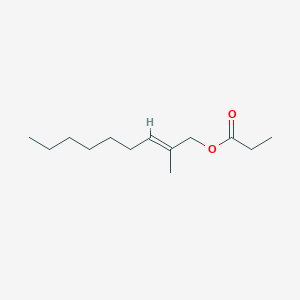
![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)

